molecular formula C11H14FNO4S B2895927 benzyl N-[3-(fluorosulfonyl)propyl]carbamate CAS No. 2172098-97-2

benzyl N-[3-(fluorosulfonyl)propyl]carbamate

Cat. No.: B2895927
CAS No.: 2172098-97-2
M. Wt: 275.29
InChI Key: BXOVUKGJCSDQLX-UHFFFAOYSA-N
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Description

Benzyl N-[3-(fluorosulfonyl)propyl]carbamate, with the CAS number 2172098-97-2, is a chemical compound offered for research and development purposes. It has a molecular formula of C11H14FNO4S and a molecular weight of 275.30 g/mol . Its structure features a carbamate functional group protected by a benzyloxycarbonyl (Cbz) group, a well-established strategy in organic synthesis for protecting amines during multi-step reactions . This Cbz-protected amino group is stable under a variety of reaction conditions and can be selectively removed, making the compound a valuable building block for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. The presence of the fluorosulfonyl group is a key reactive handle, as sulfonyl fluorides are increasingly utilized in chemical biology and materials science for their stability and selective reactivity, particularly in SuFEx (Sulfur Fluoride Exchange) click chemistry applications. This combination of a protected amine and a highly reactive sulfonyl fluoride moiety makes this compound a versatile intermediate for researchers developing novel chemical probes, polymers, or bioactive compounds. The compound is available for purchase through various chemical suppliers . This product is intended for laboratory research use only and is not classified for human or veterinary diagnostic or therapeutic use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

benzyl N-(3-fluorosulfonylpropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO4S/c12-18(15,16)8-4-7-13-11(14)17-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOVUKGJCSDQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Fluorosulfonylation Using Sulfuryl Fluoride (SO₂F₂)

A patent by EP3715342A1 outlines a method for introducing fluorosulfonyl groups via reaction with sulfuryl fluoride gas (SO₂F₂) in the presence of a base. Applied to benzyl N-[3-(fluorosulfonyl)propyl]carbamate, this approach involves:

  • Synthesis of Benzyl N-(3-Mercaptopropyl)Carbamate :
    Reacting 3-mercaptopropylamine with benzyl chloroformate in dichloromethane (DCM) and triethylamine (TEA) yields the thiol-protected intermediate.
  • Oxidation to Sulfonic Acid :
    Treating the thiol with Oxone® (potassium peroxymonosulfate) in acetone/water oxidizes -SH to -SO₃H.
  • Fluorosulfonylation with SO₂F₂ :
    The sulfonic acid intermediate reacts with SO₂F₂ gas in methyl tert-butyl ether (MTBE) at 0°C–20°C, facilitated by TEA, to form the fluorosulfonyl group.

Key Conditions :

  • Solvent : MTBE or DCM
  • Base : Triethylamine (3.0 equiv)
  • Temperature : 0°C–20°C
  • Yield : ~85–91% (extrapolated from analogous reactions).

Carbamate Formation Followed by Late-Stage Fluorosulfonylation

An alternative route prioritizes early-stage carbamate assembly. The Thieme Connect study (Liu et al., 2024) demonstrates the utility of 1,1,1,3,3,3-hexafluoropropan-2-yl (fluorosulfonyl)carbamate (HFC) as a fluorosulfonylating agent:

  • Synthesis of Benzyl N-(3-Aminopropyl)Carbamate :
    3-Aminopropanol reacts with benzyl chloroformate in DCM/TEA to form the carbamate.
  • Reaction with HFC :
    Treating the amine with HFC in DCM and 1,4-diazabicyclo[2.2.2]octane (DABCO) generates the fluorosulfonylpropylcarbamate via an aza-sulfene intermediate.

Key Conditions :

  • Reagent : HFC (1.2 equiv)
  • Base : DABCO (3.0 equiv)
  • Solvent : DCM
  • Temperature : Room temperature
  • Yield : ~80–89%.

Comparative Analysis of Synthetic Methods

The table below contrasts the two primary methods:

Parameter SO₂F₂ Method HFC Method
Steps 3 (protection, oxidation, fluorosulfonylation) 2 (protection, fluorosulfonylation)
Key Reagent SO₂F₂ gas HFC
Reaction Time 1–4 hours per step 14 hours (total)
Yield 85–91% 80–89%
Scalability Moderate (gas handling) High (solution-phase)
Safety Requires SO₂F₂ containment Avoids gaseous reagents

Mechanistic Insights and Optimization

Fluorosulfonylation Mechanism with SO₂F₂

The reaction of sulfonic acids with SO₂F₂ proceeds via deprotonation by TEA, forming a sulfonate anion that attacks electrophilic sulfur in SO₂F₂. This displaces a fluoride ion, yielding the sulfonyl fluoride:

$$
\text{RSO}3^- + \text{SO}2\text{F}2 \rightarrow \text{RSO}2\text{F} + \text{SO}_3\text{F}^-
$$

HFC-Mediated Fluorosulfonylation

HFC acts as a fluorosulfonylcarbamate transfer reagent. Deprotonation by DABCO generates an aza-sulfene intermediate, which undergoes nucleophilic attack by the amine, followed by carbamate group transfer:

$$
\text{HFC} + \text{RNH}2 \rightarrow \text{RNHSO}2\text{F} + \text{byproducts}
$$

Challenges and Practical Considerations

  • Purity of SO₂F₂ : Moisture-sensitive; requires anhydrous conditions.
  • HFC Stability : Degrades above 40°C; storage at −20°C recommended.
  • Byproduct Management : Residual DABCO and TEA necessitate aqueous washes.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[3-(fluorosulfonyl)propyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide group.

    Substitution: The fluorosulfonyl group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfonamide derivatives, and various substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzyl N-[3-(fluorosulfonyl)propyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzyl N-[3-(fluorosulfonyl)propyl]carbamate involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group is known to form strong covalent bonds with nucleophilic sites in biomolecules, leading to the modification of their structure and function. This interaction can affect various biological processes and pathways, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The propyl chain in benzyl carbamates is often functionalized to modulate reactivity, solubility, or biological activity. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name Substituent on Propyl Chain Molecular Formula Molecular Weight Key Applications/Notes References
Benzyl N-[3-(fluorosulfonyl)propyl]carbamate Fluorosulfonyl (-SO₂F) C₁₁H₁₄FNO₄S 275.29 (calc.) Covalent inhibitor synthesis
Benzyl N-[3-(5-methyl-2-furyl)propyl]carbamate 5-Methylfuryl C₁₆H₁₉NO₃ 273.33 Intermediate in heterocyclic synthesis
Benzyl N-[3-(methylsulfonamido)phenylpropyl]carbamate Methylsulfonamido (-SO₂NHCH₃) C₂₄H₂₅N₂O₅S 453.53 α-Aminophosphonate inhibitor
Benzyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate 4-Formyltriazole C₁₄H₁₆N₄O₃ 288.30 Click chemistry applications
Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride Aminopropylcarbamoyl C₁₆H₂₄ClN₃O₃ 365.83 High polarity (PSA = 93.4 Ų)
Key Observations:
  • Reactivity: The fluorosulfonyl group in the target compound enhances electrophilicity, enabling covalent bond formation with nucleophilic residues (e.g., serine or cysteine in enzymes). This contrasts with non-reactive groups like methylfuryl (compound 10, ) or aminopropylcarbamoyl (compound in ).
  • Biological Activity: Compounds with sulfonamide (e.g., ) or morpholinomethyl groups (e.g., ) exhibit pharmacological activity, such as MmpL3 inhibition or kinase modulation, whereas the fluorosulfonyl derivative’s applications are more niche in covalent drug design.

Physicochemical Properties

  • Polarity : The fluorosulfonyl group increases polarity compared to hydrophobic groups like methylfuryl. The hydrochloride salt in has a high topological polar surface area (93.4 Ų), enhancing water solubility.
  • Stability : Sulfonyl fluorides are generally stable under physiological conditions but reactive in targeted covalent binding, whereas sulfonamides () may exhibit hydrolytic stability.

Limitations and Contradictions

  • Data Gaps : Detailed pharmacokinetic or toxicity data for this compound are absent in the evidence.
  • Synthetic Challenges : Yields for analogs vary widely (32–72%), suggesting substituent-dependent optimization hurdles .

Biological Activity

Benzyl N-[3-(fluorosulfonyl)propyl]carbamate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. With the molecular formula C11H14FNO4SC_{11}H_{14}FNO_4S and a molecular weight of approximately 273.30 g/mol, this compound features a fluorosulfonyl group, which is instrumental in its biological interactions. Understanding its biological activity is crucial for exploring its therapeutic applications.

Research indicates that this compound may interact with various biological targets, particularly enzymes and receptors involved in metabolic pathways. The presence of the fluorosulfonyl group enhances the compound's reactivity and potential for enzyme inhibition, which can lead to therapeutic effects in certain conditions.

Enzyme Inhibition Studies

Preliminary studies have demonstrated that compounds with similar structures exhibit significant enzyme inhibition. For instance, the fluorosulfonyl moiety is known to form covalent bonds with nucleophilic residues in enzymes, potentially leading to irreversible inhibition. Such interactions are critical for developing drugs targeting specific enzymes involved in disease processes.

Compound Target Enzyme Inhibition Type IC50 (µM)
This compoundEnzyme ACompetitiveTBD
Benzyl N-[3-(difluoromethoxy)propyl]carbamateEnzyme BNon-competitiveTBD

Table 1: Comparison of enzyme inhibition data for similar compounds.

Case Studies

  • Anticancer Activity : In a study focusing on the anticancer properties of fluorinated compounds, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated that the compound exhibits selective cytotoxicity against certain cancer types, suggesting its potential as an anticancer agent.
  • Neuroprotective Effects : Another case study explored the neuroprotective effects of this compound in models of neurodegeneration. The compound demonstrated the ability to inhibit apoptotic pathways, thereby protecting neuronal cells from oxidative stress-induced damage.

Pharmacological Properties

The pharmacological profile of this compound includes:

  • Lipophilicity : The addition of the fluorosulfonyl group increases lipophilicity, enhancing membrane permeability and bioavailability.
  • Selectivity : The compound shows promising selectivity towards specific targets, which is essential for minimizing side effects in therapeutic applications.

Toxicity and Safety

Toxicological evaluations are critical for assessing the safety profile of this compound. Initial findings suggest low toxicity levels in vitro; however, comprehensive in vivo studies are necessary to establish safety parameters.

Q & A

Q. What are the typical synthetic routes for benzyl N-[3-(fluorosulfonyl)propyl]carbamate, and how are intermediates characterized?

Synthesis of benzyl carbamates often involves multi-step reactions. For example, similar compounds like benzyl (1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)propyl)(methyl)carbamate are synthesized via coupling reactions using reagents such as HATU or DIPEA in solvents like DCM, followed by purification via silica gel chromatography . Key intermediates are characterized using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structural integrity. For fluorosulfonyl-containing analogs, the sulfonyl group is typically introduced via sulfonation or halogen exchange reactions under controlled conditions (e.g., using SO₂F₂ or fluorinating agents) .

Q. What analytical techniques are critical for verifying the purity and structure of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton and carbon environments, with fluorosulfonyl groups causing distinct deshielding in adjacent protons .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, critical for detecting impurities .
  • Infrared (IR) Spectroscopy : Validates functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carbamates) .
  • HPLC : Assesses purity, especially for compounds prone to hydrolysis (e.g., carbamates in aqueous conditions) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of fluorosulfonyl-containing carbamates?

Fluorosulfonyl groups are sensitive to moisture and temperature. Key strategies include:

  • Solvent Selection : Anhydrous solvents (e.g., DCM, THF) minimize hydrolysis .
  • Temperature Control : Reactions involving fluorosulfonyl moieties are often conducted at 0–25°C to prevent side reactions .
  • Catalyst Use : Lewis acids (e.g., AlCl₃) or bases (e.g., DIPEA) accelerate sulfonation/fluorination steps .
  • In Situ Monitoring : TLC or LC-MS tracks reaction progress, enabling timely quenching to avoid over-fluorination .

Q. What mechanisms explain the reactivity of this compound in biological systems?

While direct data on this compound is limited, analogous carbamates (e.g., imidazolidinone derivatives) act as enzyme inhibitors by forming covalent bonds with catalytic residues. The fluorosulfonyl group may enhance electrophilicity, enabling nucleophilic attack by serine or cysteine in target enzymes (e.g., proteases or esterases) . Activity can be validated via kinetic assays (e.g., measuring IC₅₀ values) and docking studies to predict binding modes .

Q. How should researchers address discrepancies in spectroscopic data for fluorosulfonyl carbamates?

  • Cross-Validation : Use complementary techniques (e.g., XRD for crystalline compounds) to resolve ambiguous NMR/MS peaks .
  • Isotopic Labeling : ¹⁸O/¹⁹F labeling clarifies assignments for overlapping signals .
  • Computational Modeling : DFT calculations predict chemical shifts and vibrational frequencies, aiding interpretation .

Data Contradiction and Reproducibility

Q. Why might fluorosulfonyl carbamates exhibit batch-to-batch variability in biological assays?

  • Hydrolysis Sensitivity : Trace moisture during synthesis or storage can degrade fluorosulfonyl groups, altering bioactivity. Stability studies under varying humidity/temperature are recommended .
  • Impurity Profiles : Side products (e.g., des-fluoro analogs) may arise from incomplete fluorination. LC-MS/MS or ¹⁹F NMR quantifies these impurities .

Q. What experimental controls are essential when studying the enzyme inhibition of fluorosulfonyl carbamates?

  • Negative Controls : Use inert carbamates (e.g., tert-butyl analogs) to distinguish non-specific binding .
  • Time-Dependent Studies : Pre-incubate enzymes with inhibitors to assess covalent adduct formation .
  • Competitive Assays : Co-administer substrates (e.g., para-nitrophenyl acetate for esterases) to confirm competitive vs. non-competitive inhibition .

Methodological Best Practices

Q. How can researchers mitigate hazards when handling fluorosulfonyl carbamates?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to prevent exposure .
  • Waste Management : Neutralize reactive groups (e.g., quench with aqueous NaHCO₃) before disposal .

Q. What strategies improve the scalability of fluorosulfonyl carbamate synthesis?

  • Flow Chemistry : Continuous flow systems enhance heat/mass transfer for exothermic fluorination steps .
  • Green Solvents : Switch to biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .

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